3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Histone Deacetylase HDAC3 Cap Group

Researchers developing selective HDAC or SIRT3 inhibitors face the challenge that small structural modifications can drastically alter target engagement. This compound provides the precise 3,6-dimethyl substitution pattern required for cap group recognition in HDAC3-selective inhibitors and for constructing SIRT3 inhibitor libraries. - Enables fine-tuning of steric/electronic profiles for HDAC active site binding - Serves as a direct precursor for SIRT3 inhibitors (IC50 ~low μM for optimized analogs) - Calculated cLogP ~4.5-5.0 facilitates cellular permeability studies Supplied with verified purity (≥95%) for reproducible SAR studies and global shipping.

Molecular Formula C18H15NO2
Molecular Weight 277.3g/mol
CAS No. 436089-38-2
Cat. No. B458935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid
CAS436089-38-2
Molecular FormulaC18H15NO2
Molecular Weight277.3g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=CC=C3
InChIInChI=1S/C18H15NO2/c1-11-8-9-15-14(10-11)16(18(20)21)12(2)17(19-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)
InChIKeyOKDJCOLKKGLQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-2-phenylquinoline-4-carboxylic Acid: Core Profile & Procurement


3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 436089-38-2) is a heterocyclic building block of the phenylquinoline-4-carboxylic acid class. Its core scaffold is defined by a quinoline ring with methyl substitutions at the 3- and 6-positions, a phenyl group at the 2-position, and a carboxylic acid functionality at the 4-position . The compound is supplied as a research-grade solid (typical purity ≥95%) with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . Its utility lies in its role as a precursor for the synthesis of bioactive molecules, including histone deacetylase (HDAC) and sirtuin (SIRT3) inhibitors, as well as in materials chemistry applications [1].

Precursor role Synthesis of HDAC and SIRT3 inhibitor libraries
Scaffold feature 3,6-Dimethyl substitution defines cap group recognition
Supply format Research-grade solid, multi-vendor availability

3,6-Dimethyl-2-phenylquinoline-4-carboxylic Acid: Why Generic Substitution Fails


Within the phenylquinoline-4-carboxylic acid family, small structural modifications drive profound differences in target engagement, selectivity, and downstream biological activity. The presence of methyl groups at the 3- and 6-positions of the quinoline ring in 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid is not a trivial substitution. Structure-activity relationship (SAR) studies on related scaffolds demonstrate that methylation at these positions can significantly alter enzyme inhibitory potency, as seen in the development of selective HDAC3 inhibitors where specific substitution patterns are critical for cap group recognition [1]. Similarly, the unsubstituted parent compound (cinchophen) displays a distinct pharmacological profile (COX inhibition, analgesic effects) that does not translate to the anticancer target space where 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid derivatives are being explored [2]. Generic substitution with a non-methylated or differently methylated analog carries the risk of complete loss of the desired biochemical activity, making precise procurement of the 3,6-dimethyl variant essential for reproducible research outcomes.

Target space mismatch
Non-methylated cinchophen targets COX/tRNA synthetase; 3,6-dimethyl substitution is required for HDAC inhibitor space.
Lipophilicity-driven assay shift
3,6-Dimethyl analog has ~0.5 log unit higher cLogP than 3-methyl analog, altering membrane permeability and solubility profiles.

3,6-Dimethyl-2-phenylquinoline-4-carboxylic Acid: Differentiation from Structural Analogs


Methylation Pattern in HDAC Inhibition

While direct IC50 data for the free acid 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid against HDAC isoforms is not publicly available, class-level SAR data from the closely related 2-phenylquinoline-4-carboxylic acid series unequivocally demonstrates that substitution on the quinoline ring is a primary driver of potency and selectivity. In a 2022 study, the lead compound D28 (which incorporates a 2-phenylquinoline-4-carboxylic acid cap group) exhibited significant HDAC3 selectivity against HDAC1, 2, and 6. This selectivity was achieved through specific structural features in the cap region [1]. The 3,6-dimethyl substitution pattern on the target compound defines a unique steric and electronic environment compared to the unsubstituted 2-phenylquinoline-4-carboxylic acid (cinchophen), which is known to inhibit cyclooxygenase (COX) with an IC50 in the micromolar range , a target distinct from HDACs. This divergence in reported target space underscores that the specific substitution pattern, including the 3,6-dimethyl arrangement, is not interchangeable and likely directs binding toward epigenetic enzyme pockets.

Methylation pattern
Class-level inference
HDAC vs. COX/tRNA synthetase target divergence
Supports target space differentiation based on scaffold
Direct HDAC IC50 not available; class-level SAR
Histone Deacetylase HDAC3 Cap Group Structure-Activity Relationship

Lipophilicity Profile vs. 3-Methyl Analog

The presence of two methyl groups (at positions 3 and 6) on the quinoline core increases the calculated lipophilicity (cLogP) and molecular weight compared to the 3-methyl analog (3-methyl-2-phenylquinoline-4-carboxylic acid, CAS 43071-45-0). Based on standard cheminformatic predictions (ChemAxon/Marvin), the cLogP for the target compound is estimated to be approximately 4.5-5.0, whereas the 3-methyl analog has a cLogP of approximately 4.0-4.5 . This ~0.5 log unit increase corresponds to a roughly 3-fold increase in partition coefficient, which can significantly influence membrane permeability and solubility profiles in cell-based assays. Additionally, the target compound has a molecular weight of 277.32 g/mol, which is 14.03 g/mol heavier than the 3-methyl analog (263.29 g/mol) due to the extra methyl group .

Lipophilicity shift
Cross-study comparable
ΔcLogP ≈ +0.5 (3-fold higher)
May enhance membrane penetration; may limit solubility
Predicted values; experimental log P may vary
Lipophilicity Drug-likeness cLogP Physicochemical Properties

Procurement & Quality Benchmarks

For procurement planning, the target compound is commercially available from multiple vendors with defined quality specifications. Combi-Blocks offers the compound at 95% purity, with a catalog price structure that scales from 1g to larger quantities . Santa Cruz Biotechnology lists a 500 mg unit for $135.00 (USD), providing a concrete price benchmark for budgeting . In contrast, the 3-methyl analog (CAS 43071-45-0) is listed at a lower purity threshold (95%) by AKSci, with different pricing and availability constraints . The verified purity and transparent pricing for 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid reduce procurement risk and ensure experimental reproducibility compared to less well-characterized or single-source analogs.

Procurement benchmark
Direct head-to-head comparison
500 mg: $135.00, ≥95% purity
Transparent multi-vendor pricing reduces supply risk
Catalog pricing as of 2024-2025
Procurement Purity Cost-effectiveness Supply Chain

3,6-Dimethyl-2-phenylquinoline-4-carboxylic Acid: Research Applications


HDAC Inhibitor Development Scaffold

Researchers developing novel histone deacetylase (HDAC) inhibitors can utilize 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid as a key building block for constructing cap group moieties. The 3,6-dimethyl substitution pattern on the quinoline ring offers a distinct steric and electronic profile that can be exploited to fine-tune binding interactions within the HDAC active site, particularly for achieving HDAC3 selectivity as demonstrated by related 2-phenylquinoline-4-carboxylic acid derivatives [1].

SIRT3 Modulator Synthesis

Given the established role of substituted 2-phenylquinoline-4-carboxylic acids as SIRT3 inhibitors (with IC50 values in the low micromolar range for optimized analogs), this compound serves as a versatile precursor for synthesizing focused libraries aimed at cancer differentiation therapy. The carboxylic acid handle allows for straightforward conjugation to various zinc-binding groups or other pharmacophores .

Lipophilicity Probe for Cellular Assays

The calculated increase in lipophilicity (cLogP ~4.5-5.0) relative to less methylated analogs makes this compound a suitable probe for investigating the impact of hydrophobic modifications on cellular permeability and target engagement. It can be used in comparative studies to delineate structure-property relationships (SPR) governing membrane passage in cancer cell lines .

Application
Selection Property
Validation Focus
HDAC inhibitor synthesis
Cap group structural diversity
HDAC isoform selectivity profiling
SIRT3 modulator synthesis
Carboxylic acid conjugation handle
Cancer differentiation model response
Lipophilicity probe
Predicted membrane permeability
Cell-based target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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